1-Phenyl-1-pentanone, also known as butyl phenyl ketone or pentanophenone, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 1-Phenyl-1-pentanone exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-phenyl-1-pentanone is primarily located in the membrane (predicted from logP). 1-Phenyl-1-pentanone can be converted into 5-methoxyvalerophenone. 1-Phenyl-1-pentanone is a balsam and valerian tasting compound that can be found in green vegetables and wild celery. This makes 1-phenyl-1-pentanone a potential biomarker for the consumption of these food products.
Valerophenone
CAS No.: 1009-14-9
Cat. No.: VC21339606
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1009-14-9 |
---|---|
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 1-phenylpentan-1-one |
Standard InChI | InChI=1S/C11H14O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Standard InChI Key | XKGLSKVNOSHTAD-UHFFFAOYSA-N |
SMILES | CCCCC(=O)C1=CC=CC=C1 |
Canonical SMILES | CCCCC(=O)C1=CC=CC=C1 |
Appearance | Clear Colorless Oil |
Boiling Point | 245.0 °C |
Melting Point | -9.4 °C -9.4°C |
Chemical and Physical Properties
Valerophenone is a colorless to light yellow liquid with a balsamic odor, soluble in organic solvents such as chloroform and ethyl acetate but insoluble in water . Its key physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Weight | 162.23 g/mol |
Melting Point | -9 °C |
Boiling Point | 244–245 °C (lit.) |
Density | 0.975 g/mL at 20 °C |
Refractive Index | |
Flash Point | 217 °F (103 °C) |
Solubility | Sparingly in chloroform, slightly in ethyl acetate |
The compound’s stability is influenced by its incompatibility with strong oxidizing agents, acids, and bases, necessitating storage in sealed, dry conditions at room temperature . Its low water solubility and moderate lipophilicity () make it suitable for organic-phase reactions .
Synthesis and Industrial Production
Valerophenone is synthesized via two primary routes:
Friedel-Crafts Acylation
Benzene undergoes acylation with valeryl chloride () in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method yields valerophenone with high efficiency and is widely employed in industrial settings :
Grignard Reaction
Methyl benzoate reacts with pentylmagnesium bromide () to form valerophenone after acidic workup :
Industrial production emphasizes scalability through continuous flow reactors, optimizing yield (>90%) and purity (>95%) .
Chemical Reactivity and Functional Applications
Enantioselective Hydrogenation
Valerophenone’s prochiral structure enables enantioselective reduction to (R)- or (S)-1-phenyl-1-pentanol using chiral catalysts like Ru-BINAP complexes. This reaction is critical for producing chiral alcohols used in pharmaceuticals .
Photochemical Behavior
Valerophenone undergoes a Norrish Type II reaction under UV light, forming a biradical intermediate that cyclizes to yield cyclobutanol derivatives. This property underpins its use as a UV actinometer in photochemical studies .
Enzyme Inhibition
Valerophenone inhibits carbonyl reductase (), an enzyme involved in ketone reduction pathways. This inhibition has implications for metabolic engineering and drug design .
Biological and Biochemical Roles
Role in Hop (Humulus lupulus) Resin Biosynthesis
Valerophenone synthase (VPS), a key enzyme in hop resin production, catalyzes the condensation of isovaleryl-CoA with malonyl-CoA to form phlorisovalerophenone, a precursor to bitter acids (e.g., humulone) . Comparative studies reveal VPS exhibits dual functionality:
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VPS Activity: 6-fold higher catalytic efficiency for phlorisovalerophenone synthesis than chalcone synthase (CHS) .
-
CHS Activity: Produces naringenin-chalcone, a precursor to prenylflavonoids .
This bifunctionality suggests VPS modulates the balance between resin and flavonoid production in lupulin glands, influencing hop’s brewing and medicinal qualities .
Genetic Variation in VPS Expression
DNA sequencing of 12 hop varieties identified single-nucleotide polymorphisms (SNPs) in the VPS gene, correlating with variable bitter acid profiles. For example, the cultivar ‘Hallertauer Magnum’ exhibits a 23% higher VPS transcript level than ‘Saaz’ during cone development, enhancing resin accumulation .
Pharmacological and Toxicological Considerations
Synthetic Cathinone Derivatives
While valerophenone itself lacks psychoactivity, its derivatives, such as α-pyrrolidinovalerophenone (α-PVP), are potent synthetic cathinones. α-PVP inhibits dopamine and norepinephrine reuptake ( for DAT), leading to stimulant effects comparable to cocaine . Metabolism studies indicate α-PVP is primarily oxidized to β-hydroxy-α-PVP and lactam metabolites, detectable in urine for up to 72 hours post-administration .
Toxicity Profile
Valerophenone’s acute toxicity is low (LD₅₀ > 2,000 mg/kg in rodents), but its derivatives pose significant risks. α-PVP exposure in humans correlates with tachycardia, hallucinations, and neurotoxicity, necessitating stringent regulatory controls .
Industrial and Research Applications
Liquid Crystal Intermediates
Valerophenone serves as a precursor for alkyl-aryl ketones used in liquid crystal displays (LCDs). Its rigid aromatic core and flexible alkyl chain enhance mesophase stability, critical for optoelectronic devices .
Analytical Reference Standards
High-purity valerophenone (>95% HPLC) is certified for use in mass spectrometry and chromatography, aiding in the identification of novel psychoactive substances .
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